4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride
Overview
Description
“4-Chloro-6-(piperidin-4-yloxy)pyrimidine hydrochloride” is a chemical compound with the molecular formula C9H13Cl2N3O and a molecular weight of 250.12 . It is not intended for human or veterinary use but is available for research use.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 250.12 g/mol and a molecular formula of C9H13Cl2N3O .Scientific Research Applications
Water-soluble Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as Human A₃ Adenosine Receptor Antagonists This study discusses the development of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, where the pyridin-4-yl moiety is replaced with a 1-(substituted)piperidin-4-yl ring. This alteration enhances water solubility at physiological pH, making it suitable for intravenous infusion and offering potential as human A₃ adenosine receptor antagonists. The research highlights the utility of these compounds in possibly developing therapeutic agents targeting adenosine receptors, thereby emphasizing their significance in medical chemistry (Baraldi et al., 2012).
Synthesis of Key Intermediates for Deoxycytidine Kinase Inhibitors This paper details a practical synthesis process for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, highlighting its role as a key intermediate in crafting potent deoxycytidine kinase inhibitors. By offering an economical and efficient synthesis route, this research underscores the compound's importance in the development of new therapeutic agents targeting cancer and other diseases (Zhang et al., 2009).
Antibacterial Activity of Piperidine Containing Pyrimidine Derivatives A study exploring the synthesis and antibacterial activity of piperidine-containing pyrimidine derivatives reveals their potential as effective agents against bacterial infections. By demonstrating significant antibacterial properties, this research contributes to the ongoing search for new antimicrobial compounds, which is crucial in the face of rising antibiotic resistance (Merugu, Ramesh, & Sreenivasulu, 2010).
Analgesic and Antiparkinsonian Activities Investigation into thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine showcases these compounds' potential analgesic and antiparkinsonian activities. This research highlights the therapeutic possibilities of these derivatives in treating pain and Parkinson's disease, furthering the scope of pyrimidine derivatives in pharmacological applications (Amr, Maigali, & Abdulla, 2008).
Corrosion Inhibition on Iron Surfaces A study on the corrosion inhibition efficiency of certain piperidine derivatives on iron surfaces provides insights into the chemical's potential in protecting against corrosion. This application is crucial for industries seeking to prolong the lifespan of metal components, showcasing the compound's utility beyond biomedical fields (Kaya et al., 2016).
Safety and Hazards
If inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
Properties
IUPAC Name |
4-chloro-6-piperidin-4-yloxypyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQNJTIGJXTHJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=NC=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671600 | |
Record name | 4-Chloro-6-[(piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185314-18-4 | |
Record name | 4-Chloro-6-[(piperidin-4-yl)oxy]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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